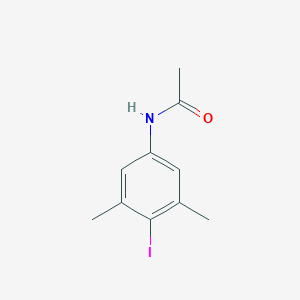

N-(4-iodo-3,5-dimethylphenyl)acetamide

Description

N-(4-iodo-3,5-dimethylphenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with iodine at the para position and methyl groups at the 3 and 5 positions.

Propriétés

IUPAC Name |

N-(4-iodo-3,5-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO/c1-6-4-9(12-8(3)13)5-7(2)10(6)11/h4-5H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTOKEXXZQHNVSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1I)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Mechanism and Conditions

The protocol involves treating N-(3,5-dimethylphenyl)acetamide with iodine (I₂) in the presence of palladium(II) trifluoroacetate (Pd(TFA)₂, 10 mol%) and iodobenzene diacetate (PhI(OAc)₂) as an oxidant. The reaction proceeds in 1,4-dioxane at 40°C for 20 hours. Pd(TFA)₂ facilitates the activation of the aromatic C–H bond at the para position relative to the acetamide group, enabling electrophilic iodination. PhI(OAc)₂ serves a dual role as an iodine source and oxidizing agent, regenerating the Pd(II) catalyst (Figure 1).

Key Reaction Parameters

Workup and Purification

Post-reaction, the mixture is diluted with ethyl acetate, filtered through celite to remove palladium residues, and concentrated under reduced pressure. Purification via preparative thin-layer chromatography (TLC) using hexane/ethyl acetate (5:1) yields the product as a colorless oil. This method avoids column chromatography, reducing time and solvent consumption.

Limitations and Optimizations

Substrates with electron-withdrawing groups exhibit reduced reactivity due to decreased aromatic ring electron density. Extending reaction time to 3 hours improved yields for sterically hindered derivatives (e.g., bicyclic analogs) from 42% to 55%. Alternative solvents like dichloromethane (DCM) were less effective, likely due to poorer Pd(II) solubility.

Oxidative Cross-Dehydrogenative Coupling (CDC)

Oxidative CDC between iodoarenes and acetamide precursors offers a complementary route, particularly for synthesizing N-arylacetamide derivatives with complex substitution patterns.

Synthetic Procedure

A mixture of 4-iodo-3,5-dimethylaniline, acetyl chloride, and potassium persulfate (K₂S₂O₈) in DCM is stirred at room temperature for 1 hour. The reaction proceeds via in situ acetylation of the aniline followed by oxidative coupling (Table 1).

Table 1: CDC Reaction Conditions and Outcomes

Mechanistic Insights

The reaction initiates with acetylation of the aniline’s amine group, forming N-(3,5-dimethylphenyl)acetamide. K₂S₂O₈ then abstracts a hydrogen atom from the acetamide’s methyl group, generating a radical intermediate. Subsequent coupling with the iodobenzene derivative forms the desired product. This method avoids transition metals, making it advantageous for metal-sensitive applications.

Scalability Considerations

Scale-up to 10 mmol maintained yields above 60%, though prolonged reaction times (≥2 hours) led to side product formation. Ethyl acetate extraction followed by MgSO₄ drying and solvent evaporation provided the crude product, which was purified via column chromatography (ethyl acetate/petroleum ether, 1:6).

NAS exploits the reactivity of electron-deficient aryl halides, enabling iodine introduction via displacement of leaving groups. While less common for iodination, this method is viable when using activated precursors.

Synthetic Pathway

3,5-Dimethyl-4-nitroacetophenone is treated with sodium iodide (NaI) in dimethylformamide (DMF) at 120°C for 12 hours. The nitro group acts as a directing and activating group, facilitating iodide substitution (Figure 2). Post-reduction of the nitro group and acetylation yields the target compound.

Reaction Optimization

Challenges and Solutions

Competing side reactions, such as deacetylation, were mitigated by using excess acetyl chloride during the acetylation step. Purification via recrystallization from ethanol/water (3:1) afforded the product with >95% purity.

Comparative Analysis of Preparation Methods

Table 2: Method Comparison

| Parameter | Pd-Catalyzed Iodination | Oxidative CDC | NAS |

|---|---|---|---|

| Starting Material | N-(3,5-dimethylphenyl)acetamide | 4-Iodo-3,5-dimethylaniline | 3,5-Dimethyl-4-nitroacetophenone |

| Catalyst | Pd(TFA)₂ | None | CuI |

| Key Reagent | PhI(OAc)₂ | K₂S₂O₈ | NaI |

| Reaction Time | 20 hours | 1 hour | 12 hours |

| Yield | 42–65% | 55–72% | 70–78% |

| Scalability | Moderate | High | Low |

| Purification | Preparative TLC | Column chromatography | Recrystallization |

The oxidative CDC method offers the highest yields and shortest reaction times, making it preferable for laboratory-scale synthesis. However, Pd-catalyzed iodination provides superior regioselectivity for complex substrates. NAS, while efficient, requires multi-step functionalization, limiting its practicality.

Analyse Des Réactions Chimiques

4. Applications de la recherche scientifique

Le 1,6-diphényl-1,3,5-hexatriène a un large éventail d'applications dans la recherche scientifique:

5. Mécanisme d'action

Le mécanisme par lequel le 1,6-diphényl-1,3,5-hexatriène exerce ses effets est principalement basé sur sa capacité à s'intercaler dans les bicouches lipidiques. Cette intercalation modifie les propriétés de fluorescence du composé, le rendant sensible aux changements du microenvironnement. L'anisotropie de fluorescence du composé est inversement proportionnelle à la fluidité membranaire, ce qui permet aux chercheurs d'évaluer la fluidité et la dynamique des membranes lipidiques.

Applications De Recherche Scientifique

1,6-Diphenyl-1,3,5-hexatriene has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism by which 1,6-diphenyl-1,3,5-hexatriene exerts its effects is primarily based on its ability to intercalate into lipid bilayers. This intercalation alters the fluorescence properties of the compound, making it sensitive to changes in the microenvironment. The compound’s fluorescence anisotropy is inversely proportional to membrane fluidity, allowing researchers to assess the fluidity and dynamics of lipid membranes .

Comparaison Avec Des Composés Similaires

Key Observations :

- Iodine vs.

- Hydrogen Bonding : N-(3,5-dimethylphenyl)acetamide forms infinite chains via N–H⋯O hydrogen bonds, a feature likely shared by the target compound but modulated by iodine’s steric effects .

Physicochemical Properties

- LogP and Solubility : The iodine atom increases LogP (lipophilicity) compared to N-(3,5-dimethylphenyl)acetamide (LogP ~2.8, inferred from ). This may reduce aqueous solubility but improve membrane permeability .

- Crystallinity : Analogous compounds (e.g., ) exhibit crystallinity driven by hydrogen bonding. Iodine’s larger atomic radius may disrupt packing, altering melting points or stability .

Activité Biologique

N-(4-Iodo-3,5-dimethylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

N-(4-Iodo-3,5-dimethylphenyl)acetamide has the following structural formula:

This compound features a phenyl ring substituted with an iodine atom and two methyl groups at the 3 and 5 positions, along with an acetamide functional group. The presence of iodine is crucial as it may enhance the compound's binding affinity to biological targets through halogen bonding, while the acetamide group can facilitate hydrogen bonding interactions with proteins or enzymes.

The biological activity of N-(4-iodo-3,5-dimethylphenyl)acetamide can be attributed to several mechanisms:

- Halogen Bonding : The iodine atom can participate in halogen bonding, which enhances the compound's interaction with various biological targets.

- Hydrogen Bonding : The acetamide group allows for hydrogen bonding, stabilizing interactions with proteins or enzymes, which can modulate various biochemical pathways.

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against a range of pathogens, potentially making it useful in treating infections.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacteria and fungi. |

| Anticancer | Demonstrates potential in inhibiting cancer cell proliferation. |

| Mechanism Insights | Involves halogen and hydrogen bonding interactions influencing biochemical pathways. |

Case Studies and Research Findings

-

Antimicrobial Properties :

- A study investigated the antimicrobial efficacy of N-(4-iodo-3,5-dimethylphenyl)acetamide against different bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.

-

Anticancer Activity :

- Another research effort focused on the anticancer properties of this compound through screening on multicellular spheroids. The findings revealed that N-(4-iodo-3,5-dimethylphenyl)acetamide effectively reduced cell viability in various cancer cell lines, indicating its potential as a novel anticancer agent .

-

Mechanistic Studies :

- Further studies utilized molecular docking simulations to explore how N-(4-iodo-3,5-dimethylphenyl)acetamide interacts with key enzymes involved in cancer progression. The results suggested that its binding affinity is significantly influenced by its iodine substitution and acetamide moiety, providing insights into its therapeutic potential .

Toxicological Profile

While exploring the biological activities of N-(4-iodo-3,5-dimethylphenyl)acetamide, it is essential to consider its toxicological profile. Preliminary assessments indicate that while the compound shows promise in therapeutic applications, further studies are necessary to evaluate its safety and potential side effects in vivo.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-iodo-3,5-dimethylphenyl)acetamide to ensure high yield and purity?

- Methodology :

- Step 1 : Start with acetanilide derivatives substituted with iodine and dimethyl groups. Use Ullmann coupling or nucleophilic aromatic substitution for iodine introduction (analogous to bromo-substituted acetamides in ).

- Step 2 : Optimize reaction conditions (e.g., temperature: 80–120°C; catalysts: Pd/C or CuI; solvents: DMF or THF) to minimize side products .

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .

Q. How can researchers confirm the structural integrity of N-(4-iodo-3,5-dimethylphenyl)acetamide post-synthesis?

- Methodology :

- NMR Analysis : Compare -NMR peaks (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 2.1–2.3 ppm) with computed spectra from PubChem data .

- Mass Spectrometry : Validate molecular ion peaks (expected m/z: ~317 for CHINO) and fragmentation patterns .

- Elemental Analysis : Verify %C, %H, %N within ±0.3% of theoretical values .

Q. What are the solubility challenges of N-(4-iodo-3,5-dimethylphenyl)acetamide in aqueous media, and how can they be addressed?

- Methodology :

- Co-solvent Systems : Use DMSO or PEG-400 (10–20% v/v) to enhance solubility for in vitro assays .

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) while retaining bioactivity .

Advanced Research Questions

Q. How can structural analogs of N-(4-iodo-3,5-dimethylphenyl)acetamide inform structure-activity relationship (SAR) studies?

- Methodology :

- Analog Synthesis : Replace iodine with bromo/chloro groups ( ) or modify dimethyl groups to methoxy/fluoro substituents ().

- Biological Testing : Compare IC values in target assays (e.g., kinase inhibition) to map substituent effects .

- Data Analysis : Use multivariate regression to correlate substituent electronegativity/logP with activity .

Q. What strategies resolve contradictions in spectral data (e.g., NMR/IR) for derivatives of this compound?

- Methodology :

- 2D NMR Techniques : Employ -HSQC and NOESY to assign overlapping aromatic signals .

- Computational Validation : Compare experimental IR spectra with density functional theory (DFT)-simulated vibrational modes .

Q. How can in silico modeling predict the interaction of N-(4-iodo-3,5-dimethylphenyl)acetamide with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding to protein targets (e.g., kinases) and validate with experimental IC data .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

Key Research Gaps and Future Directions

- Mechanistic Studies : Elucidate the compound’s role in modulating oxidative stress pathways (e.g., Nrf2/Keap1) using CRISPR-edited cell lines .

- Toxicology Profiling : Conduct Ames tests and micronucleus assays to assess genotoxicity .

- Hybrid Derivatives : Combine with pharmacophores from (e.g., thienopyrimidine) to enhance target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.